

An In-Depth Technical Guide to 1-Amino-1-cyclopentanemethanol (Cycloleucinol)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Amino-1-cyclopentanemethanol*

Cat. No.: *B082455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1-cyclopentanemethanol, also widely known by its synonym Cycloleucinol, is a cyclic amino alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance. While extensive research on its specific biological activities and signaling pathways is still emerging, this document collates the available information on its synonyms, physicochemical properties, and foundational experimental protocols. Particular attention is paid to distinguishing it from the structurally related amino acid, cycloleucine, to ensure clarity in research applications.

Chemical Identity and Synonyms

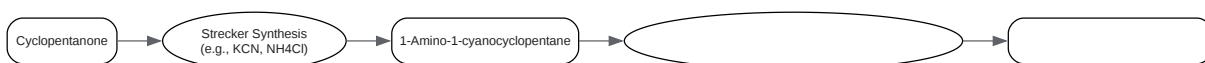
1-Amino-1-cyclopentanemethanol is a chemical compound with the molecular formula C₆H₁₃NO.^[1] It is crucial for researchers to be aware of its various synonyms to conduct comprehensive literature searches and identify commercial sources. "Cycloleucinol" is the most common synonym.

Table 1: Synonyms and Identifiers for **1-Amino-1-cyclopentanemethanol**

Identifier Type	Identifier	Source
Systematic Name	1-Amino-1-cyclopentanemethanol	IUPAC
Common Synonym	Cycloleucinol	[2] [3]
CAS Number	10316-79-7	[1] [2] [3]
PubChem CID	66307	[2]
EC Number	233-697-7	
MDL Number	MFCD00010491	
Other Synonyms	(1-Aminocyclopentyl)methanol, Cyclopentanemethanol, 1-amino-	[2] [3]

Physicochemical Properties

Understanding the physicochemical properties of **1-Amino-1-cyclopentanemethanol** is essential for its handling, formulation, and application in experimental settings.


Table 2: Physicochemical Data for **1-Amino-1-cyclopentanemethanol**

Property	Value	Source
Molecular Weight	115.17 g/mol	[1]
Molecular Formula	C ₆ H ₁₃ NO	[1]
Appearance	Not specified, likely a solid at room temperature	
Melting Point	20 °C (lit.)	
Boiling Point	85-90 °C/10 mmHg (lit.)	
SMILES	NC1(CO)CCCC1	
InChI Key	PDNZJLMPXLQDPL-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

While a single, detailed, step-by-step protocol for the synthesis of **1-Amino-1-cyclopentanemethanol** is not readily available in the public domain, a general understanding of its synthesis can be derived from related procedures for similar amino alcohols. The synthesis generally involves the reaction of cyclopentanone with a cyanide source and ammonia (Strecker synthesis) to form an aminonitrile, followed by reduction of the nitrile group to an amine and the ketone to a hydroxyl group.

A potential synthetic workflow can be conceptualized as follows:

[Click to download full resolution via product page](#)

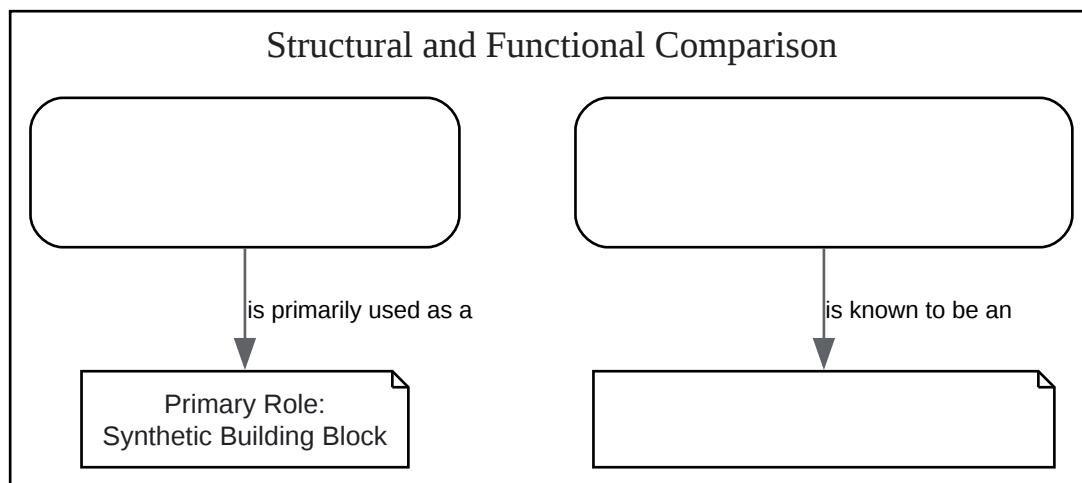
Caption: Conceptual synthetic pathway for **1-Amino-1-cyclopentanemethanol**.

General Experimental Considerations:

- **Reaction Conditions:** The Strecker synthesis is typically carried out in an aqueous or alcoholic medium. The reduction step requires a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent or catalytic hydrogenation under pressure.
- **Purification:** Purification of the final product would likely involve distillation under reduced pressure or crystallization.
- **Characterization:** The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Relevance and Distinction from Cycloleucine

It is critical to distinguish **1-Amino-1-cyclopentanemethanol** (Cycloleucinol) from the structurally similar but functionally distinct amino acid, 1-aminocyclopentane-1-carboxylic acid,


commonly known as cycloleucine.

- Cycloleucinol (**1-Amino-1-cyclopentanemethanol**): An amino alcohol.
- Cycloleucine: A non-proteinogenic amino acid.

Cycloleucine is known to be a non-metabolizable amino acid that acts as a specific and reversible inhibitor of nucleic acid methylation.^[4] It has been used in biochemical experiments to study processes like adipogenesis and oocyte development by lowering S-adenosyl methionine (SAM) levels.^[4]

Currently, there is a lack of publicly available, in-depth research specifically detailing the biological activities, pharmacological profile, or involvement in signaling pathways of **1-Amino-1-cyclopentanemethanol** (Cycloleucinol) itself. It is primarily cited as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as in the development of xanthine-derived heterocyclic fused systems and other compounds for medicinal chemistry.^[5]

The following diagram illustrates the distinct structures and primary known roles of Cycloleucinol and Cycloleucine.

[Click to download full resolution via product page](#)

Caption: Comparison of Cycloleucinol and Cycloleucine.

Potential Applications in Drug Discovery

Given its structure as a cyclic amino alcohol, **1-Amino-1-cyclopentanemethanol** holds potential as a scaffold in the design of novel therapeutic agents. The rigid cyclopentane ring can introduce conformational constraints into a molecule, which can be advantageous for binding to specific biological targets. The amino and hydroxyl groups provide points for further chemical modification to explore structure-activity relationships. Its use as a building block in the synthesis of inhibitors for enzymes like urokinase-type plasminogen activator and neutral endopeptidase highlights its utility in developing targeted therapies.

Future Research Directions

The current body of literature presents a clear opportunity for further investigation into the intrinsic biological activities of **1-Amino-1-cyclopentanemethanol**. Future research could focus on:

- Screening for Biological Activity: A comprehensive screening of Cycloleucinol against various biological targets, such as enzymes and receptors, could uncover novel pharmacological properties.
- Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate its mechanism of action and identify the signaling pathways involved would be crucial.
- Development of Derivatives: The synthesis and evaluation of a library of derivatives based on the Cycloleucinol scaffold could lead to the discovery of potent and selective drug candidates.

Conclusion

1-Amino-1-cyclopentanemethanol (Cycloleucinol) is a well-defined chemical entity with established utility as a synthetic intermediate in drug discovery. While its own biological profile remains to be fully elucidated, its structural features make it an attractive starting point for the development of novel therapeutics. It is imperative for researchers to differentiate it from the amino acid cycloleucine to avoid misinterpretation of biological data. This technical guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and highlighting areas for future exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-Aminocyclopentanemethanol | C6H13NO | CID 66307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CYCLOLEUCINOL | 10316-79-7 [amp.chemicalbook.com]
- 4. Cycloleucine - Wikipedia [en.wikipedia.org]
- 5. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Amino-1-cyclopentanemethanol (Cycloleucinol)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082455#synonyms-for-1-amino-1-cyclopentanemethanol-like-cycloleucinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com